molecular formula C10H13F3N2O2 B8339911 2-(3-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

2-(3-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Cat. No. B8339911
M. Wt: 250.22 g/mol
InChI Key: SDXNADHGLDLAQW-UHFFFAOYSA-N
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Patent
US09029549B2

Procedure details

At room temperature, a solution of lithium hydroxide monohydrate (2.35 g) in water (20 ml) is added dropwise to a solution of ethyl [3-tert-butyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (XVI-1, 7.80 g) in tetrahydrofuran (80 ml). The reaction mixture is stirred for 2 hours. After removal of the solvent under reduced pressure, the residue is, at 0° C., slowly adjusted to pH 2-3 using dilute hydrochloric acid (1M). This gives, after filtration and drying, [3-tert-butyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid as a white solid (7.1 g, 100%).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[C:4]([C:8]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[N:10]([CH2:17][C:18]([O:20]CC)=[O:19])[N:9]=1)([CH3:7])([CH3:6])[CH3:5]>O.O1CCCC1>[C:4]([C:8]1[CH:12]=[C:11]([C:13]([F:16])([F:14])[F:15])[N:10]([CH2:17][C:18]([OH:20])=[O:19])[N:9]=1)([CH3:7])([CH3:5])[CH3:6] |f:0.1.2|

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
7.8 g
Type
reactant
Smiles
C(C)(C)(C)C1=NN(C(=C1)C(F)(F)F)CC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
is, at 0° C.
FILTRATION
Type
FILTRATION
Details
This gives, after filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)C1=NN(C(=C1)C(F)(F)F)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.